molecular formula C34H21F26P B1600951 Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine CAS No. 290827-94-0

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

Cat. No.: B1600951
CAS No.: 290827-94-0
M. Wt: 954.5 g/mol
InChI Key: GNCTUKGIBHXUPH-UHFFFAOYSA-N
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Description

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine is a compound used in various applications, including special coatings, waterproof materials, optical materials, and stabilizers. It exhibits excellent weather resistance and chemical corrosion resistance, making it suitable for enhancing weather resistance and acid-alkali resistance in coatings and inks .

Molecular Structure Analysis

The molecular structure of this compound consists of a central phosphorus atom bonded to two phenyl groups, each containing a tridecafluorooctyl substituent. The compound’s structure contributes to its unique properties and reactivity .

Chemical Reactions Analysis

This compound can participate in various reactions, including Buchwald-Hartwig cross coupling, Heck reactions, Hiyama couplings, Negishi couplings, Sonogashira couplings, Stille couplings, and Suzuki-Miyaura couplings .

Scientific Research Applications

Catalysis

Phosphines play a critical role as ligands in catalytic processes, particularly in transition metal catalysis, which is pivotal in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions involving phosphines can lead to asymmetric synthesis, where chiral phosphapalladacycle complexes are utilized as catalysts to achieve high enantioselectivity in the synthesis of various phosphines and their derivatives (Huang, Li, Leung, & Hayashi, 2014).

Material Science

In material science, phosphine derivatives can contribute to the development of novel materials with unique properties. For example, polyimides containing phosphine oxide moieties have been synthesized, showing high thermal stability and good adhesive properties, which are desirable in high-performance polymers (Jeong, Kim, & Yoon, 2001).

Organic Synthesis

In organic synthesis, phosphines are essential for various coupling reactions, such as the Heck reaction, where they act as ligands facilitating the palladium-catalyzed formation of carbon-carbon double bonds. This process is fundamental in constructing complex organic molecules, including pharmaceuticals and natural products (Coelho, Sotelo, Novoa, Peeters, Blaton, & Raviña, 2004).

Environmental and Biological Applications

Phosphine derivatives also find applications in environmental and biological contexts, such as in the study of resistance mechanisms in pests against phosphine-based insecticides. Understanding these mechanisms can lead to better pest management strategies in agriculture and storage facilities (Opit, Phillips, Aikins, & Hasan, 2012).

Mechanism of Action

The specific mechanism of action for this compound would depend on the reaction it is involved in. For example, in Buchwald-Hartwig cross couplings, it acts as a ligand to facilitate the coupling of aryl halides with amines .

Properties

IUPAC Name

phenyl-bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H21F26P/c35-23(36,25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)57)16-14-18-6-10-21(11-7-18)61(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(37,38)26(41,42)28(45,46)30(49,50)32(53,54)34(58,59)60/h1-13H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCTUKGIBHXUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H21F26P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472972
Record name Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

954.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290827-94-0
Record name Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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